Home > Products > Screening Compounds P139845 > Thalidomide-O-acetamido-C3-azide
Thalidomide-O-acetamido-C3-azide -

Thalidomide-O-acetamido-C3-azide

Catalog Number: EVT-14910942
CAS Number:
Molecular Formula: C18H18N6O6
Molecular Weight: 414.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Thalidomide-O-acetamido-C3-azide involves several key steps that utilize readily available starting materials and reagents.

Methods:

  1. Starting Materials: The synthesis typically begins with thalidomide or its derivatives.
  2. Reagents: Common reagents used include acetic anhydride for acetamidation and sodium azide for introducing the azide group.
  3. Steps:
    • Acetylation of thalidomide to form Thalidomide-O-acetamido.
    • Introduction of the azide group via nucleophilic substitution or other methods involving sodium azide.

The synthesis can be achieved in a few steps with high yields, making it efficient for laboratory settings .

Molecular Structure Analysis

The molecular structure of Thalidomide-O-acetamido-C3-azide can be described using its chemical formula and structural representation.

Structure: The compound features a thalidomide backbone with an acetamido group at one position and an azide group at the C3 position. The presence of these functional groups significantly alters its chemical properties compared to thalidomide.

Data:

  • Molecular Formula: C₁₃H₁₃N₅O₃
  • Molecular Weight: Approximately 285.27 g/mol
  • Structural Representation: The structure can be depicted using SMILES notation, which provides a way to represent the molecular structure in a text format.
Chemical Reactions Analysis

Thalidomide-O-acetamido-C3-azide participates in various chemical reactions due to the presence of reactive functional groups.

Reactions:

  1. Click Chemistry: The azide group allows for click reactions with alkynes, facilitating the formation of triazoles.
  2. Nucleophilic Substitution: The azide can undergo nucleophilic substitution reactions, making it versatile for further modifications.
  3. Bioconjugation: It can be used in bioconjugation strategies to label biomolecules for imaging or therapeutic purposes .

These reactions are critical for developing new derivatives with enhanced biological activity or specificity.

Mechanism of Action

The mechanism of action of Thalidomide-O-acetamido-C3-azide is closely related to that of thalidomide itself, primarily involving modulation of immune responses.

  1. Immunomodulation: It acts by inhibiting tumor necrosis factor-alpha production, which plays a significant role in inflammation and immune response regulation.
  2. Protein Degradation Pathways: The compound has been explored as part of proteolysis-targeting chimeras (PROTACs), where it recruits E3 ligases to facilitate targeted protein degradation .

This dual mechanism makes it a valuable candidate in therapeutic applications targeting both cancer and autoimmune diseases.

Physical and Chemical Properties Analysis

Thalidomide-O-acetamido-C3-azide exhibits distinct physical and chemical properties that influence its behavior in biological systems.

  1. Physical Properties:
    • Appearance: Typically exists as a white to off-white powder.
    • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  2. Chemical Properties:
    • Stability: Generally stable under normal laboratory conditions but sensitive to moisture due to the azide group.
    • Reactivity: The azide moiety is highly reactive, allowing for various chemical transformations .

These properties are crucial for its handling and application in research settings.

Applications

Thalidomide-O-acetamido-C3-azide has several scientific applications:

  1. Cancer Research: Its ability to modulate immune responses makes it a candidate for cancer therapies, particularly in hematological malignancies.
  2. Protein Degradation Studies: As part of PROTACs, it is utilized in targeted protein degradation research, offering new avenues for drug discovery against previously undruggable targets .
  3. Bioconjugation Techniques: The azide functionality enables its use in bioconjugation strategies for labeling biomolecules, enhancing imaging techniques and therapeutic delivery systems .
Introduction to Targeted Protein Degradation and Molecular Glues

Targeted protein degradation (TPD) represents a transformative therapeutic strategy that employs the cell’s endogenous ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Unlike traditional inhibitors that block protein activity, TPD agents catalyze the complete destruction of target proteins, offering advantages for "undruggable" targets (e.g., transcription factors) and overcoming drug resistance [7] [8]. Two primary modalities dominate TPD: Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules linking an E3 ligase binder to a target protein ligand, and molecular glue degraders (MGDs), monovalent compounds that induce proximity between E3 ligases and neosubstrates [7]. Thalidomide derivatives exemplify MGDs but also serve as E3-recruiting components in PROTAC design, bridging both TPD strategies [2] [8].

Historical Evolution of Thalidomide Derivatives in Pharmacological Research

Thalidomide, initially marketed as a sedative in the 1950s, was withdrawn due to teratogenicity but later repurposed for multiple myeloma and leprosy. Its mechanistic renaissance began in 2010 with the discovery that its primary target is cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex [3] [8]. Binding of thalidomide or its analogs (lenalidomide, pomalidomide) to CRBN modulates its substrate specificity, enabling the recruitment and degradation of proteins like IKZF1/3 (transcription factors) and GSPT1 (translation termination factor) [2] [7].

Key Structural Innovations:

  • 1st Generation: Thalidomide’s glutarimide moiety binds CRBN’s tri-tryptophan pocket, while its phthalimide group mediates neo-substrate interactions [2].
  • 2nd Generation: Lenalidomide/pomalidomide optimize phthalimide substitutions, enhancing IKZF1/3 degradation and anti-myeloma efficacy [3].
  • 3rd Generation: Functionalized derivatives (e.g., Thalidomide-O-acetamido-C3-azide) incorporate linkers and click-compatible handles for PROTAC conjugation [1] [10].

Table 1: Evolution of Thalidomide-Based Therapeutics

GenerationRepresentative CompoundKey Structural FeaturePrimary Application
1stThalidomideUnmodified phthalimideSedative (historical)
2ndLenalidomide4-Amino-substituted phthalimideMultiple myeloma therapy
3rdThalidomide-O-acetamido-C3-azideC3-azide linker + acetamide spacerPROTAC synthesis & TPD toolkits [1] [10]

Rationale for Structural Modifications: From Thalidomide to PROTAC-Compatible Derivatives

The structural evolution of thalidomide derivatives addresses two limitations: limited neo-substrate scope and inability to degrade non-native targets. By appending functionalized linkers to the phthalimide’s C4-position, derivatives serve as CRBN-recruiting warheads in PROTACs [10]. Thalidomide-O-acetamido-C3-azide exemplifies this strategy:

Design Rationale:

  • Acetamide Spacer: Enhances solubility and reduces steric hindrance vs. direct azide attachment [1].
  • C3-Azide Handle: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized target binders [1] [10].
  • PROTAC Integration: The compound’s terminal azide reacts with alkynes on target protein ligands (e.g., BRD4 inhibitors), forming triazole-linked PROTACs [10].

Table 2: Functional Attributes of Thalidomide-O-acetamido-C3-azide

Structural ElementChemical FunctionRole in TPD
GlutarimideCRBN binding (K~d~ ≈ 1–5 µM)Recruits E3 ligase complex
4'-O-oxyacetamideEther-acetamide linkerFlexibility; reduces aggregation
C3-azide−N~3~ terminus"Click" conjugation to alkyne-bearing ligands
Molecular weight (414.4 g/mol)Low vs. typical PROTACs (>700 g/mol)Enhanced cell permeability [1] [10]

Impact on PROTAC Design:

Unlike classical MGDs (e.g., lenalidomide), this derivative enables modular PROTAC synthesis, allowing degradation of diverse targets (BRD4, BTK, Tau) [8] [10]. Its ≈12-atom linker length optimizes ternary complex formation, critical for degradation efficiency [10].

Role of Azide Functionalization in Modern Click Chemistry Applications

Azide groups are pivotal in bioorthogonal chemistry due to their selective reactivity with alkynes, inertness toward biomolecules, and compatibility with aqueous environments [4] [5]. Thalidomide-O-acetamido-C3-azide leverages these properties for precise bioconjugation in TPD platforms.

Key Click Chemistry Mechanisms:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):
  • Cu(I) catalyzes [3+2] cycloaddition between azides and terminal alkynes.
  • Regioselectively yields 1,4-disubstituted triazoles (stable under physiological conditions) [5] [9].
  • Applied to conjugate thalidomide warheads to target ligands (e.g., kinase inhibitors) [10].
  • Alternative Strategies:
  • Strain-Promoted AAC (SPAAC): Uses cyclooctynes for copper-free reactions, avoiding cytotoxicity [4] [9].
  • RuAAC (Ruthenium-Catalyzed AAC): Generates 1,5-triazoles but less common in biological settings [5].

Table 3: Click Chemistry Methods for Bioconjugation

MethodCatalystReaction TimeRegioselectivityBiocompatibility
CuAACCu(I)Minutes-hours1,4-triazoleModerate (Cu removal required)
SPAACNoneHoursMixtureHigh
RuAACRu(II)Hours1,5-triazoleLow [4] [5] [9]

Applications Beyond PROTACs:

  • Surface Functionalization: Azide-modified graphene oxide or gold nanoparticles enable glycan/peptide immobilization for biosensors [6] [9].
  • Activity-Based Probes: Azide tags facilitate target identification (e.g., CRBN neosubstrate profiling via pull-down assays) [1].

Properties

Product Name

Thalidomide-O-acetamido-C3-azide

IUPAC Name

N-(3-azidopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Molecular Formula

C18H18N6O6

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C18H18N6O6/c19-23-21-8-2-7-20-14(26)9-30-12-4-1-3-10-15(12)18(29)24(17(10)28)11-5-6-13(25)22-16(11)27/h1,3-4,11H,2,5-9H2,(H,20,26)(H,22,25,27)

InChI Key

AADYSSZOLKELMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.